molecular formula C18H22N4O2 B12239382 N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide

N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide

Cat. No.: B12239382
M. Wt: 326.4 g/mol
InChI Key: IISXJLSHHDUADE-UHFFFAOYSA-N
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Description

N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the pyridazine and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and the compound’s structural properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridazine derivatives, such as:

Uniqueness

N-ethyl-3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-ethyl-3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-2-19-18(23)22-11-10-14(12-22)13-24-17-9-8-16(20-21-17)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,19,23)

InChI Key

IISXJLSHHDUADE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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